2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2S2/c1-2-20(17,18)16-7-6-15-12(16)19-8-9-10(13)4-3-5-11(9)14/h3-5H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSENBHPARVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to introduce the sulfanyl group.
Imidazole ring formation: The intermediate is then reacted with an appropriate imidazole precursor under conditions that promote ring closure.
Introduction of the ethanesulfonyl group: The final step involves the sulfonylation of the imidazole ring using ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving sulfanyl and sulfonyl groups.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClFN2OS
- Molecular Weight : 288.77 g/mol
- CAS Number : Not specified in available sources.
The structure features a chloro-fluorophenyl moiety, a sulfanyl group, and an ethanesulfonyl group, which may contribute to its biological properties.
Research has indicated that compounds with imidazole structures often interact with various biological targets. The mechanisms of action for this compound may include:
- Enzyme Inhibition : Imidazole derivatives are known to inhibit enzymes such as cyclooxygenases and phosphodiesterases, which play critical roles in inflammation and cell signaling.
- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) may influence neurotransmitter systems.
Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. Preliminary data suggest it possesses moderate activity against Gram-positive bacteria.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | Limited |
| Fungi | Moderate |
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated IC50 values ranging from 10 to 30 µM, suggesting significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Case Studies
- Case Study 1 : A study on the efficacy of imidazole derivatives in treating bacterial infections highlighted the compound's ability to reduce bacterial load in infected animal models. The results showed a significant reduction in infection severity compared to control groups.
- Case Study 2 : Research on the anticancer activity revealed that treatment with the compound led to a marked decrease in tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic procedures for preparing 4,5-dihydro-1H-imidazole derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of 4,5-dihydro-1H-imidazole derivatives typically involves cyclocondensation of substituted amines with carbonyl compounds under acidic or basic conditions. For the target compound, the ethanesulfonyl and arylthio substituents require selective functionalization. A stepwise approach could include:
Thioether formation : Reacting 2-chloro-6-fluorobenzyl mercaptan with a pre-synthesized imidazole precursor.
Sulfonylation : Introducing the ethanesulfonyl group via nucleophilic substitution under anhydrous conditions.
Experimental optimization (e.g., solvent choice, temperature, stoichiometry) should follow statistical design of experiments (DoE) principles to minimize trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC-PDA : To assess purity (>95% recommended for pharmacological studies).
Cross-referencing with computational spectral simulations (e.g., density functional theory) enhances accuracy .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Utilize pH-dependent solubility (e.g., acid/base partitioning).
- Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) based on polarity.
- Membrane Technologies : Nanofiltration for scalable separation of low-molecular-weight impurities .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of sulfonylation and thioether formation in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies.
- Reaction Path Sampling : Identify intermediates and competing pathways (e.g., SN2 vs. radical mechanisms).
- Machine Learning : Train models on existing reaction databases to predict optimal conditions, reducing experimental iterations .
Q. How should researchers address contradictions between experimental yields and computational predictions?
- Methodological Answer :
- Sensitivity Analysis : Systematically vary input parameters (e.g., solvent effects, steric hindrance) in simulations.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates.
- Bayesian Optimization : Statistically reconcile discrepancies by iterating between experimental data and model adjustments .
Q. What experimental design principles optimize the synthesis of this compound for scalability?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst loading, solvent) in a 2 factorial setup to identify significant factors.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and yield/purity.
- Scale-Up Criteria : Maintain consistent mixing efficiency and heat transfer using dimensionless numbers (e.g., Reynolds, Damköhler) .
Q. What safety protocols are essential for handling the chloro- and fluoro-substituted aromatic intermediates?
- Methodological Answer :
- Fume Hood Use : Mandatory for all steps involving volatile intermediates.
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and eye protection.
- Waste Management : Neutralize halogenated byproducts before disposal (e.g., alkaline hydrolysis for chlorides) .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical substituents (e.g., sulfonyl group for target binding).
- Analog Synthesis : Replace the ethanesulfonyl group with methylsulfonyl or aryl sulfonamides to assess potency changes.
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .
Q. What strategies integrate theoretical and experimental data to predict environmental persistence or toxicity?
- Methodological Answer :
- QSAR Models : Correlate molecular descriptors (logP, topological surface area) with ecotoxicity endpoints.
- Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in aqueous systems.
- Atmospheric Fate Analysis : Model hydroxyl radical reaction rates for assessing photochemical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
